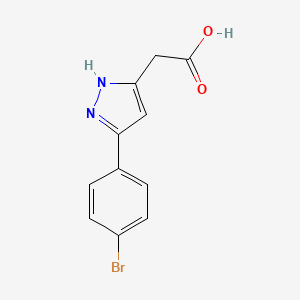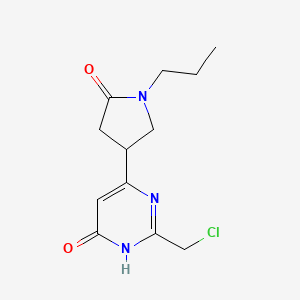
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloromethyl group and a hydroxyl group, as well as a pyrrolidinone ring with a propyl group. The compound’s distinct chemical structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and ketones, under catalytic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate precursors, such as amino acids or lactams.
Final Assembly: The final step involves coupling the pyrimidine and pyrrolidinone intermediates under suitable reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-hydroxypyrimidine: Similar structure but lacks the pyrrolidinone ring.
4-(Chloromethyl)-6-hydroxypyrimidine: Similar structure but lacks the propyl group and pyrrolidinone ring.
1-Propylpyrrolidin-2-one: Similar structure but lacks the pyrimidine ring.
Uniqueness
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is unique due to the combination of its pyrimidine and pyrrolidinone rings, as well as the presence of both chloromethyl and hydroxyl groups
Eigenschaften
Molekularformel |
C12H16ClN3O2 |
|---|---|
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-3-16-7-8(4-12(16)18)9-5-11(17)15-10(6-13)14-9/h5,8H,2-4,6-7H2,1H3,(H,14,15,17) |
InChI-Schlüssel |
ZDXZQDYHRBECHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC(CC1=O)C2=CC(=O)NC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
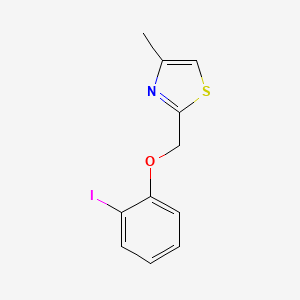
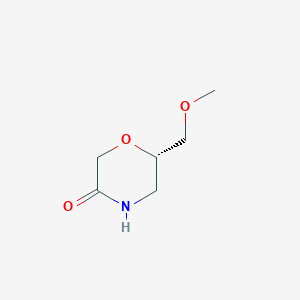
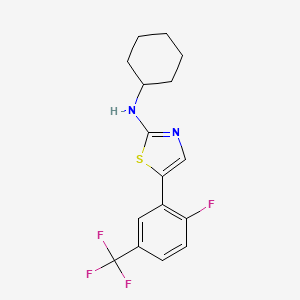
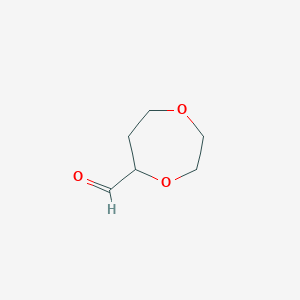
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)
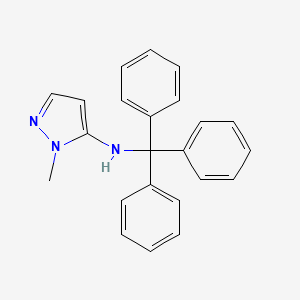
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)

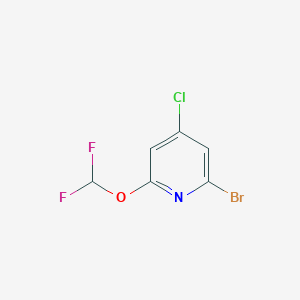
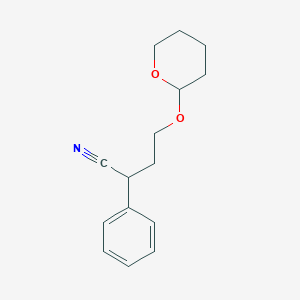
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
